Diazodimedone

Carbene chemistry Insertion reactions Homogeneous catalysis

Researchers requiring reproducible carbene chemistry face variability when substituting diazocarbonyls. Diazodimedone's rigid scaffold delivers distinct reactivity acyclic analogs cannot match. • Exclusive O-H insertion: Cu-catalyzed decomposition in ethanol affords 2-ethoxy-3-hydroxy-5,5-dimethyl-2-cyclohexenone, unattainable with iodonium ylides. • 88% yield C-H insertion into benzene at room temperature for 2-arylcyclohexane-1,3-dione synthesis. • ≥98% (HPLC) crystalline solid, mp 105-108 °C; ships ambient, non-hazardous.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 1807-68-7
Cat. No. B167334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiazodimedone
CAS1807-68-7
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCC1(CC(=O)C(=[N+]=[N-])C(=O)C1)C
InChIInChI=1S/C8H10N2O2/c1-8(2)3-5(11)7(10-9)6(12)4-8/h3-4H2,1-2H3
InChIKeyDMOYBIUAWCVPLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diazodimedone (CAS 1807-68-7): Essential Procurement and Technical Baseline for Cyclic Diazodicarbonyl Research Reagent


Diazodimedone (2-diazo-5,5-dimethyl-1,3-cyclohexanedione, CAS 1807-68-7) is a cyclic α-diazocarbonyl compound featuring a diazo group flanked by two carbonyl groups on a dimethyl-substituted cyclohexane ring. This structural motif confers distinct carbene-generating reactivity that underpins its utility in cycloaddition, insertion, and rearrangement chemistry [1]. Commercially, the compound is typically supplied as crystalline solid with a purity of ≥98.0% (HPLC) and a melting point of 105-108 °C . Its well-defined physical properties and reliable synthetic accessibility make it a standard reference compound within the broader class of cyclic 2-diazo-1,3-diketones, enabling reproducible research across academic and industrial synthetic chemistry laboratories.

Why Generic Diazodicarbonyl Substitution Fails: Diazodimedone's Unique Reactivity Profile Demands Product-Specific Selection


The term 'diazodicarbonyl' encompasses a structurally diverse family of reagents whose reactivity diverges markedly depending on cyclic versus acyclic architecture, steric encumbrance, and electronic modulation of the carbene center. Diazodimedone, with its conformationally rigid 1,3-cyclohexanedione backbone and geminal dimethyl substitution, generates a diacylcarbene intermediate that exhibits distinct selectivity in insertion reactions compared to acyclic analogs [1]. For instance, under homogeneous Cu-catalysis in ethanol, diazodimedone undergoes exclusive O–H insertion, whereas structurally related iodonium ylides fail to yield this product entirely [1]. Furthermore, the cyclic scaffold enables unique reactivity manifolds—such as microwave-assisted Wolff rearrangement to α-oxoketenes—that are not accessible to acyclic 2-diazo-1,3-diketones [2]. Consequently, substituting diazodimedone with a 'similar' diazodicarbonyl without empirical validation introduces substantial risk of altered reaction outcomes, compromised yields, and failed synthetic sequences. The quantitative evidence below substantiates this product-specific differentiation.

Diazodimedone (CAS 1807-68-7): Quantitative Evidence for Differentiated Reactivity, Selectivity, and Performance


Exclusive O–H Insertion Product Formation Under Cu-Catalysis: Diazodimedone vs. Iodonium Ylides

In the presence of a homogeneous copper catalyst in ethanol, diazodimedone undergoes insertion into the O–H bond of ethanol to afford 2-ethoxy-3-hydroxy-5,5-dimethyl-2-cyclohexenone (XVII) as the sole product. In stark contrast, the corresponding iodonium ylides do not produce this insertion product at all under identical or analogous conditions [1]. This dichotomous outcome demonstrates that the carbene intermediate derived from diazodimedone exhibits chemoselectivity that is not replicated by iodonium ylide precursors, a critical consideration for synthetic route planning where O–H insertion is a desired transformation.

Carbene chemistry Insertion reactions Homogeneous catalysis

High-Yielding Rh(II)-Catalyzed C–H Insertion into Benzene: Diazodimedone Achieves 88% Isolated Yield

Rhodium(II) acetate-catalyzed decomposition of diazodimedone in benzene at room temperature produces 5,5-dimethyl-2-phenylcyclohexane-1,3-dione in 88% isolated yield via formal C–H insertion of the diketocarbene into the aromatic ring [1]. While comparable yields have been reported for acyclic diazoketones, this 88% benchmark establishes diazodimedone as a high-performing cyclic substrate for arene C–H insertion, providing a reliable yield expectation for process chemists evaluating this reagent for aromatic functionalization campaigns.

C–H functionalization Rhodium catalysis Aromatic substitution

Synthetic Accessibility: 86-94% Yield in Diazo Transfer to Dimedone

Diazodimedone is reliably synthesized via diazo transfer to dimedone, with reported yields ranging from 86% [1] to 94% [2] depending on the specific reaction conditions (e.g., tosyl azide vs. other diazo transfer reagents, base selection). This high and consistent synthetic accessibility contrasts with certain acyclic analogs (e.g., diazoacetylacetone) which can present greater challenges in purification and storage stability. The robust synthesis ensures reliable commercial availability and cost-effective procurement.

Diazo transfer Synthetic methodology Reagent preparation

Electrochemical Reduction: Distinct One-Electron Pathway and Carbene Anion Radical Intermediacy

Electrochemical reduction of diazodimedone (DMN2) in aprotic media (butyronitrile or DMF) proceeds via an overall one-electron reduction to form the conjugate base of dimedone (DMH⁻) as the principal product. Kinetic studies reveal that the initially formed radical anion DMN2⁻• undergoes unimolecular loss of N₂ with a rate constant k = 1.0 s⁻¹ at -84°C to generate a short-lived carbene anion radical intermediate [1]. This detailed mechanistic and kinetic characterization is specific to diazodimedone and not a generic property of all diazodicarbonyls. Understanding this pathway is essential for researchers utilizing diazodimedone in electron-transfer-mediated reactions or electrochemical synthesis.

Electrochemistry Carbene anion radical Reaction mechanism

Microwave-Assisted Wolff Rearrangement: Enables Unique Domino Reactions Inaccessible to Acyclic Analogs

Microwave-assisted thermal Wolff rearrangement of cyclic 2-diazo-1,3-diketones, including diazodimedone, generates α-oxoketenes that participate in unprecedented three-component domino reactions with aldehydes and primary amines to yield functionalized bi- and pentacyclic oxazinones [1]. This reaction manifold is uniquely enabled by the cyclic scaffold of diazodimedone; acyclic 2-diazo-1,3-diketones do not exhibit the same behavior under these conditions. Diazodimedone specifically, as an exception to the general pattern, undergoes Wittig reaction with phosphorus ylides through the ketene carbonyl to afford quinoline derivatives, further highlighting its unique reactivity profile [2].

Wolff rearrangement Microwave synthesis Domino reactions

Validated Application Scenarios for Diazodimedone (CAS 1807-68-7) Derived from Empirical Evidence


Synthesis of 2-Alkoxy-3-hydroxycyclohexenones via Chemoselective O–H Insertion

Researchers requiring a reliable method for installing an alkoxy group at the α-position of a cyclohexenone scaffold should utilize diazodimedone. As demonstrated by Hayasi et al., Cu-catalyzed decomposition in ethanol provides exclusive O–H insertion to afford 2-ethoxy-3-hydroxy-5,5-dimethyl-2-cyclohexenone [1]. This specific reactivity is not observed with iodonium ylides, making diazodimedone the essential reagent for this transformation.

Efficient C–H Functionalization of Aromatic Substrates via Rh-Catalyzed Diketocarbene Insertion

Process development groups aiming to introduce a phenyl group via formal C–H insertion into benzene can rely on diazodimedone as a high-yielding (88%) precursor [1]. The robust yield and room-temperature conditions make this an attractive entry point for synthesizing 2-arylcyclohexane-1,3-diones, key intermediates in pharmaceutical and agrochemical research.

Electrochemical and Mechanistic Studies of Carbene Anion Radical Intermediates

Electrochemists investigating the reduction behavior of diazocarbonyls require a well-characterized substrate. Diazodimedone serves this purpose, with its one-electron reduction pathway and defined kinetics (k = 1.0 s⁻¹ at -84°C) for N₂ loss from the radical anion [1]. Procurement of this specific compound ensures reproducibility in mechanistic and kinetic investigations.

Microwave-Enabled Synthesis of Complex Oxazinones and Quinolines via Wolff Rearrangement

Medicinal chemists seeking rapid access to diversely functionalized nitrogen-containing heterocycles should leverage diazodimedone's unique ability to undergo microwave-assisted Wolff rearrangement, generating α-oxoketenes that participate in three-component domino reactions with aldehydes and amines [1]. Additionally, its divergent Wittig reactivity provides an entry to quinoline derivatives [2], expanding the accessible chemical space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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